Cas no 2378503-00-3 (Spiro[2.6]nonan-6-amine)

Spiro[2.6]nonan-6-amine is a structurally unique bicyclic amine characterized by its spirocyclic framework, which imparts rigidity and stereochemical specificity. This compound is of interest in pharmaceutical and agrochemical research due to its constrained geometry, which can enhance binding affinity and selectivity in target interactions. Its amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. The spirocyclic core also contributes to improved metabolic stability, a valuable trait in drug development. High purity grades are typically available, ensuring reproducibility in research applications. Its synthesis often involves advanced methodologies, reflecting its utility in complex molecular architectures.
Spiro[2.6]nonan-6-amine structure
Spiro[2.6]nonan-6-amine structure
Product Name:Spiro[2.6]nonan-6-amine
CAS No:2378503-00-3
MF:C9H17N
MW:139.23798251152
CID:6384686
PubChem ID:145912948
Update Time:2025-06-12

Spiro[2.6]nonan-6-amine Chemical and Physical Properties

Names and Identifiers

    • 2378503-00-3
    • spiro[2.6]nonan-6-amine
    • EN300-7463938
    • Spiro[2.6]nonan-6-amine
    • Inchi: 1S/C9H17N/c10-8-2-1-4-9(5-3-8)6-7-9/h8H,1-7,10H2
    • InChI Key: HBMUPNHEFSSQMU-UHFFFAOYSA-N
    • SMILES: NC1CCCC2(CC1)CC2

Computed Properties

  • Exact Mass: 139.136099547g/mol
  • Monoisotopic Mass: 139.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

Spiro[2.6]nonan-6-amine Pricemore >>

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Spiro[2.6]nonan-6-amine Related Literature

Additional information on Spiro[2.6]nonan-6-amine

Chemical Profile of Spiro[2.6]nonan-6-amine (CAS No: 2378503-00-3)

Spiro[2.6]nonan-6-amine, identified by the Chemical Abstracts Service Number (CAS No) 2378503-00-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This spirocyclic amine derivative has garnered attention due to its unique structural framework and potential applications in medicinal chemistry. The spirocyclic core, consisting of a nitrogen-containing heterocycle linked to a nonane backbone, imparts distinctive electronic and steric properties that make it a valuable scaffold for drug discovery.

The compound’s structure, characterized by a spiro linkage between the two cyclic components, contributes to its rigidity and stability, which are critical factors in the design of bioactive molecules. The presence of an amine functional group at the 6-position of the nonane ring enhances its reactivity, allowing for further functionalization and derivatization. These features make Spiro[2.6]nonan-6-amine a versatile intermediate in synthetic chemistry, particularly in the development of novel pharmacophores.

In recent years, there has been growing interest in spirocyclic compounds due to their ability to exhibit favorable pharmacokinetic properties, including improved solubility and reduced metabolic clearance. Studies have demonstrated that spirocyclic amines can interact with biological targets in unique ways, leading to potent and selective binding. This has opened up new avenues for the development of small-molecule drugs targeting various diseases.

One of the most compelling aspects of Spiro[2.6]nonan-6-amine is its potential as a building block for more complex molecules. Researchers have leveraged its structural motifs to design inhibitors targeting enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH) and pyruvate kinase (PK). For instance, recent studies have shown that derivatives of this compound can exhibit inhibitory activity against LDHA, an isoform implicated in tumor hypoxia and metastasis. The spirocyclic core provides a stable platform for optimizing binding interactions with these enzymes, while the amine group allows for further modifications to enhance potency and selectivity.

The synthesis of Spiro[2.6]nonan-6-amine presents an intriguing challenge due to its complex architecture. Traditional synthetic routes often involve multi-step sequences requiring precise control over reaction conditions to achieve high yields and purity. Advances in catalytic methods, such as transition-metal-catalyzed spirocyclization reactions, have significantly improved access to such compounds. These methods not only streamline the synthesis but also enable the introduction of diverse functional groups at strategic positions within the molecule.

Another area where Spiro[2.6]nonan-6-amine has shown promise is in the development of chiral drugs. The spirocyclic structure inherently possesses chirality, which can be exploited to produce enantiomerically pure compounds with enhanced pharmacological activity. Chiral spirocyclic amines have been investigated for their potential in treating neurological disorders, where enantiomeric selectivity is crucial for efficacy and safety. Recent research has highlighted the use of this scaffold in designing novel antipsychotic agents that exhibit improved receptor binding profiles compared to existing treatments.

The pharmaceutical industry has also explored Spiro[2.6]nonan-6-amine as a precursor for radiolabeled compounds used in diagnostic imaging. By incorporating radioactive isotopes into its structure, researchers can develop tracers for positron emission tomography (PET) scans, enabling non-invasive visualization of biological processes at the molecular level. This application has particular relevance in oncology, where PET imaging plays a critical role in tumor detection and monitoring treatment response.

In conclusion,Spiro[2.6]nonan-6-amine (CAS No: 2378503-00-3) represents a fascinating compound with broad utility across multiple domains of chemical research and drug development. Its unique structural features and reactivity make it an invaluable scaffold for designing novel bioactive molecules with potential therapeutic applications. As synthetic methodologies continue to evolve, it is likely that this compound will play an increasingly important role in future pharmaceutical discoveries.

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